SMARCA-BD ligand 1 for Protac

SMARCA2 bromodomain binding affinity

SMARCA4-deficient cancers (NSCLC, ovarian clear cell carcinoma) require PROTAC-mediated protein degradation-bromodomain inhibition alone fails to trigger synthetic lethality. SMARCA-BD ligand 1 is the validated solution, purpose-built as a high-affinity SMARCA2/4 bromodomain warhead for VHL-recruiting PROTACs. • Ki = 0.11 μM (AlphaScreen); >80-fold selectivity over other bromodomains minimizes off-target degradation • Piperazine ring protrudes into solvent channel, providing an optimal exit vector for linker conjugation (PDB: 9D12, 6HAZ) • Available as free base and dihydrochloride salt to suit diverse assay and conjugation conditions

Molecular Formula C14H17N5O
Molecular Weight 271.32 g/mol
Cat. No. B15144208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMARCA-BD ligand 1 for Protac
Molecular FormulaC14H17N5O
Molecular Weight271.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O
InChIInChI=1S/C14H17N5O/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20/h1-4,9,16,20H,5-8H2,(H2,15,18)
InChIKeySZKHGLTYXIDOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SMARCA-BD Ligand 1 for PROTAC: Product Overview


SMARCA-BD ligand 1 for PROTAC (CAS: 1997319-92-2, free base) is a synthetic small molecule designed to bind selectively to the bromodomain 1 (BD1) of the SWI/SNF chromatin-remodeling complex ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1) [1]. It is specifically developed as a high-affinity, selective ligand for use in proteolysis-targeting chimeras (PROTACs), enabling the targeted degradation of SMARCA2/4 proteins via recruitment of the VHL E3 ubiquitin ligase [1]. This compound represents a critical building block in the development of novel therapeutic agents for cancers harboring SMARCA4 loss-of-function mutations [1][2].

1 Selective SMARCA2/4 BD1 ligand for PROTAC conjugate design
2 Reported piperazine exit vector compatible with linker attachment
3 Co-crystal structure (PDB 9D12) supports ternary complex optimization

Why SMARCA-BD Ligand 1 Cannot Be Substituted


Despite the existence of numerous SMARCA2/4 bromodomain inhibitors (e.g., GNE-064, DCSM06), these molecules fail to produce meaningful antiproliferative effects in SMARCA4-deficient cancers [1]. Bromodomain inhibition alone is insufficient to trigger the synthetic lethal response required for therapeutic benefit [1]. Only by conjugating a high-affinity, selective ligand into a PROTAC can the target protein be effectively degraded, achieving the desired oncogenic dependency ablation [1][2]. Moreover, not all SMARCA2/4 ligands are compatible with PROTAC design; SMARCA-BD ligand 1 for PROTAC features an optimal exit vector (piperazine ring) that facilitates linker conjugation without disrupting binding [3].

! Bromodomain inhibitors alone (e.g., GNE-064) do not induce protein degradation; synthetic lethal response may not be triggered in SMARCA4-deficient models.
! Ligands lacking a suitable exit vector prevent efficient PROTAC conjugation; SMARCA-BD ligand 1 provides a reported piperazine-based linker site.
! Pan-bromodomain binders may introduce off-target degradation; selective BD1 engagement may reduce unintended protein loss in cellular assays.

SMARCA-BD Ligand 1: Quantitative Comparisons


SMARCA2 Bromodomain Binding Affinity

SMARCA-BD ligand 1 for PROTAC exhibits high-affinity binding to the SMARCA2 bromodomain 1 (BD1) with a Ki of 0.11 μM as determined by AlphaScreen assay and 0.12 μM by isothermal titration calorimetry (ITC) [1]. In comparison, the widely used bromodomain inhibitor GNE-064 displays a Kd of 0.016 μM for SMARCA2 (BROMOscan) but is a pan-SMARCA2/4/PBRM1 inhibitor with no exit vector for PROTAC conjugation [2]. The earlier SMARCA2 ligand DCSM06-05 exhibits an IC50 of 9.0±1.4 μM, demonstrating approximately 80-fold weaker binding [3]. This quantitative advantage in binding affinity positions SMARCA-BD ligand 1 as a superior starting point for PROTAC design.

Binding Affinity (SMARCA2 BD1)
Reported
Ki 0.11 μM (AlphaScreen), 0.12 μM (ITC)
Supports target engagement at low concentrations; aids PROTAC optimization
DCSM06-05 IC50 ~9 μM; GNE-064 binds tighter but lacks PROTAC exit vector
SMARCA2 bromodomain binding affinity PROTAC ligand

Bromodomain Selectivity Profile

SMARCA-BD ligand 1 for PROTAC shows exceptional selectivity for SMARCA2/4 BD1 over other bromodomain-containing proteins. AlphaScreen assays demonstrate Ki values >10 μM for BRD4 BD1, BRD2 BD1, BRD3 BD1, and BRD9 BD, representing >80-fold selectivity compared to its SMARCA2 BD1 Ki of 0.11 μM [1]. In contrast, the pan-bromodomain inhibitor GNE-064 binds PBRM1 BD5 with a Kd of 0.018 μM and PBRM1 BD2 with a Kd of 0.049 μM, indicating broader cross-reactivity [2]. The dihydrochloride salt form of SMARCA-BD ligand 1 also specifically binds SMARCA2 BD and SMARCA4 BD with no significant binding to BRD4 or CREBBP .

Selectivity Profile
Reported
>80-fold selectivity over BRD4/BRD2/BRD3/BRD9 (Ki >10 μM)
Minimizes off-target bromodomain engagement in cellular models
GNE-064 shows potent PBRM1 binding; SMARCA-BD ligand 1 is selective for SMARCA2/4
bromodomain selectivity off-target PROTAC

PROTAC-Mediated SMARCA2 Degradation Efficiency

When conjugated into a VHL-recruiting PROTAC (SMARCA-PROTAC), SMARCA-BD ligand 1 for PROTAC mediates concentration-dependent degradation of SMARCA2 and SMARCA4 in HCT116 colon cancer cells . Treatment with 10 μM SMARCA-PROTAC for 24 hours results in ≥80% degradation of SMARCA2 and ≥70% degradation of SMARCA4, with no significant effect on non-target proteins (e.g., BRD4, GAPDH) . In comparison, the highly potent SMARCA2 degrader A-947 achieves a DC50 of 39 pM in SW1573 cells, but is a full PROTAC molecule not amenable to further optimization . Other reported SMARCA2 PROTACs (YDR1, YD54) show DC50 values of 7.7 nM and 3.5 nM, respectively, but utilize cereblon E3 ligase recruitment, which may differ in tissue expression profiles [1].

Degradation Efficiency (PROTAC)
Class-level
≥80% degradation at 10 μM in HCT116 cells (24 h)
Demonstrates ligand suitability for PROTAC-mediated degradation
Proof-of-concept; more optimized degraders achieve picomolar DC50
PROTAC protein degradation DC50 SMARCA2

Co-Crystal Structure with SMARCA2 (PDB 9D12)

The co-crystal structure of SMARCA-BD ligand 1 (compound 15) bound to the SMARCA2 bromodomain has been solved at 2.10 Å resolution (PDB ID: 9D12) [1]. The structure reveals that the ligand occupies the acetyl-lysine recognition pocket, with the piperazine ring extending into the solvent channel, providing a strategic exit vector for linker attachment [1][2]. This structural information contrasts with earlier SMARCA2 ligands like DCSM06, for which no co-crystal structures are publicly available, limiting rational optimization [3].

Co-Crystal Structure
Head-to-head
PDB 9D12, 2.10 Å resolution, piperazine exit vector visible
Enables structure-guided linker design and ternary complex optimization
Earlier ligands (e.g., DCSM06) lack public co-crystal structures
crystallography structure-based design binding mode SMARCA2

SMARCA-BD Ligand 1: Research Applications


PROTAC Design for SMARCA4-Mutant Cancers

Researchers developing PROTACs to exploit synthetic lethality in SMARCA4-deficient cancers (e.g., non-small cell lung cancer, ovarian clear cell carcinoma) should prioritize SMARCA-BD ligand 1 as the target-binding moiety. Its high affinity (Ki = 0.11 μM) and validated exit vector ensure efficient SMARCA2/4 recruitment, while its selectivity (>80-fold over other bromodomains) minimizes off-target degradation [1]. The co-crystal structure (PDB: 9D12) provides a blueprint for linker placement to optimize ternary complex formation with VHL E3 ligase [2].

Chemical Probe Development for Epigenetic Studies

As a selective SMARCA2/4 bromodomain binder, SMARCA-BD ligand 1 can be used in chemical probe panels to dissect the role of the SWI/SNF complex in chromatin remodeling and gene regulation. Unlike pan-bromodomain inhibitors (e.g., GNE-064), this ligand's narrow selectivity profile allows for more precise interrogation of SMARCA2/4-specific functions [1]. The availability of both free base (higher affinity) and dihydrochloride salt (improved solubility) forms facilitates use in various assay formats .

Benchmarking New SMARCA2/4 Ligands and Degraders

Given its well-characterized binding kinetics (Ki via AlphaScreen and ITC), co-crystal structure, and validated PROTAC degradation efficiency, SMARCA-BD ligand 1 serves as an ideal reference compound for benchmarking newly discovered SMARCA2/4 ligands. Its quantitative performance metrics provide a clear standard for evaluating binding affinity, selectivity, and degradation potency in comparative studies [1][2].

SAR Studies of the Piperazine Exit Vector

The piperazine ring of SMARCA-BD ligand 1 protrudes into the solvent channel, offering a tractable site for linker conjugation without disrupting the core binding interactions [2]. Medicinal chemists can utilize this ligand as a scaffold to explore diverse linkers (e.g., PEG, alkyl) and E3 ligase ligands (e.g., VHL, CRBN) while maintaining SMARCA2/4 engagement, accelerating the optimization of potent and selective degraders [1].

Application
Selection Property
Validation Focus
SMARCA4-deficient cancer model PROTAC design
High-affinity, selective BD1 ligand with reported piperazine exit vector
Target engagement, degradation efficiency, and selectivity in cell models
Epigenetic chemical probe development
Narrow selectivity for SMARCA2/4 BD1 over other bromodomains
Off-target profiling and chromatin remodeling functional assays
Benchmarking new SMARCA2/4 ligands/degraders
Well-characterized binding kinetics, co-crystal structure, and degradation data
Comparative binding and degradation potency assays
SAR studies of piperazine exit vector
Piperazine ring as solvent-exposed linker conjugation site
Linker attachment efficiency and ternary complex formation

Technical Documentation Hub

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